JTV-519 fumarate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

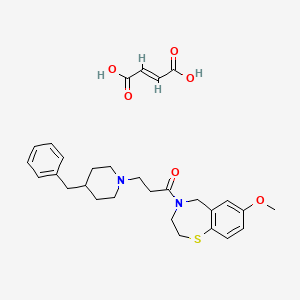

3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one;(E)-but-2-enedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O2S.C4H4O4/c1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20;5-3(6)1-2-4(7)8/h2-8,18,21H,9-17,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLOBKLDZGDFTB-WLHGVMLRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to JTV-519 Fumarate (K201)

Introduction

JTV-519, also known as K201, is a derivative of 1,4-benzothiazepine with significant potential as a cardioprotective and antiarrhythmic agent.[1][2][3] Structurally similar to the calcium channel blocker diltiazem, JTV-519's primary mechanism of action is the stabilization of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel in the sarcoplasmic reticulum (SR) of cardiac myocytes.[2][4] By modulating RyR2 function, JTV-519 addresses the pathological calcium "leak" associated with conditions like heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT).[4] This guide provides a technical overview of its chemical structure, synthesis, mechanism of action, and relevant experimental data.

Chemical Structure and Properties

JTV-519 is chemically identified as 3-(4-Benzylpiperidin-1-yl)-1-(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)propan-1-one.[4] It is often used in its fumarate or hemifumarate salt form to improve its physicochemical properties.[5][6][7][8]

Physicochemical and Analytical Data

The following tables summarize the key properties and analytical parameters for this compound.

| Identifier | Value |

| Preferred IUPAC Name | 3-(4-Benzylpiperidin-1-yl)-1-(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)propan-1-one |

| Other Names | K201, JTV519 |

| CAS Number (Fumarate) | 1883549-36-7[7][9] |

| Chemical Formula (Base) | C₂₅H₃₂N₂O₂S[4] |

| Formula (Fumarate Salt) | C₂₅H₃₂N₂O₂S · C₄H₄O₄[7][9] |

| Molar Mass (Base) | 424.60 g·mol⁻¹[4] |

| Molar Mass (Fumarate) | 540.67 g·mol⁻¹[7][9] |

| Property | Value | Conditions | Reference |

| Solubility | Soluble to 100 mM | In DMSO | [9] |

| Purity | ≥97% | HPLC | [7][9] |

| Storage | Store at +4°C | N/A | [7][9] |

| Analytical Method Validation Data (Doping Control) | Value |

| Lower Limit of Detection (LOD) | 0.1-0.2 ng/mL |

| Recovery | 68-92% |

| Intraday Precision | 5.2-18.5% |

| Interday Precision | 8.7-18.8% |

| Data from a screening procedure for doping control analysis.[10][11] |

Chemical Structure Visualization

The chemical structure of the JTV-519 free base is depicted below.

Caption: Chemical structure of JTV-519 (K201) free base.

Synthesis of JTV-519

Proposed Synthetic Pathway

A plausible synthesis involves two key fragments: the benzothiazepine core and the N-substituted piperidine side chain.

-

Formation of the Benzothiazepine Core: A common method for synthesizing the 2,3-dihydro-1,4-benzothiazepine ring system involves the reaction of a 2-aminothiophenol derivative with an appropriate electrophile. For JTV-519, this would likely start with a methoxy-substituted 2-aminothiophenol. This could react with an acrylic acid derivative to form an intermediate that is subsequently cyclized under acidic or thermal conditions.

-

Synthesis of the Side Chain: The side chain, 3-(4-benzylpiperidin-1-yl)propanoic acid or a derivative thereof, can be synthesized separately. This would typically involve the alkylation of 4-benzylpiperidine with a 3-halopropanoic acid ester, followed by hydrolysis.

-

Amide Coupling: The final step is the coupling of the benzothiazepine core (a secondary amine) with the activated carboxylic acid of the side chain. This is a standard amide bond formation reaction, which can be achieved using common coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final JTV-519 molecule.

-

Fumarate Salt Formation: To obtain the fumarate salt, the synthesized JTV-519 base is dissolved in a suitable solvent (e.g., ethanol or isopropanol) and treated with a stoichiometric amount of fumaric acid. The resulting salt typically precipitates and can be isolated by filtration and then purified by recrystallization.

Mechanism of Action and Signaling

JTV-519 exerts its therapeutic effects primarily by stabilizing the ryanodine receptor 2 (RyR2) in its closed state, thereby preventing aberrant Ca²⁺ leakage from the sarcoplasmic reticulum during diastole.[4]

In pathological states such as heart failure, RyR2 channels can become hyperphosphorylated by protein kinase A (PKA) and Ca²⁺/calmodulin-dependent kinase II (CaMKII). This hyperphosphorylation leads to the dissociation of the stabilizing subunit calstabin2 (also known as FKBP12.6) from the RyR2 complex. The loss of calstabin2 increases the open probability of the channel, resulting in a diastolic Ca²⁺ leak, which can trigger arrhythmias and impair cardiac function.[12][13]

JTV-519 is believed to counteract this by increasing the binding affinity of calstabin2 for the RyR2 channel, even in its hyperphosphorylated state.[12][14] This restores proper channel function, reduces Ca²⁺ leak, and protects cardiomyocytes from Ca²⁺ overload.[12] Some studies suggest JTV-519 can also stabilize RyR2 independently of its interaction with calstabin2.[12][13]

Signaling Pathway Diagram

Caption: JTV-519 mechanism in correcting pathological RyR2 Ca²⁺ leak.

Experimental Protocols and Data

JTV-519 has been evaluated in numerous in vitro and in vivo models. A common experimental goal is to quantify its ability to reduce SR Ca²⁺ leak in cardiomyocytes.

Quantitative Biological Data

| Activity | Concentration | Observation | Reference |

| RyR2 Stabilization | 0.3 µM | No improvement seen in failing hearts | [4] |

| RyR2 Stabilization | 1.0 µM | Decline in response in failing hearts | [4] |

| RyR2 Stabilization | 1.0 µM | Reduced SR Ca²⁺ leak in murine cardiomyocytes | [7][11] |

| Calstabin-1 Binding | ≥50 nM | Induced binding of calstabin-1 to PKA-phosphorylated RyR1 | [14] |

| Annexin V Inhibition | 25 µM (IC₅₀) | 50% inhibition of annexin V-dependent Ca²⁺ movement | [8] |

| SERCA Inhibition (Cardiac) | 9 µM (IC₅₀) | At 0.25 µM Ca²⁺ | [9] |

| SERCA Inhibition (Cardiac) | 19 µM (IC₅₀) | At 2 µM Ca²⁺ | [9] |

| SERCA Inhibition (Skeletal) | 5 µM (IC₅₀) | At 0.25 µM Ca²⁺ | [9] |

Detailed Experimental Protocol: Assessing SR Ca²⁺ Leak in Isolated Cardiomyocytes

This protocol is a representative methodology based on published studies to measure the effect of JTV-519 on SR Ca²⁺ leak induced by ouabain.[6][7]

Objective: To quantify the effect of JTV-519 on ouabain-induced spontaneous SR Ca²⁺ release events (Ca²⁺ sparks) in isolated ventricular myocytes.

Materials:

-

Isolated ventricular cardiomyocytes

-

Tyrode's solution (in mmol·L⁻¹: NaCl 136, KCl 5, CaCl₂ 3, MgCl₂ 1, HEPES 10, glucose 10; pH 7.4)

-

Fluo-4 AM (calcium indicator dye)

-

Ouabain solution (100 µmol·L⁻¹)

-

This compound stock solution (e.g., 1 mmol·L⁻¹ in DMSO)

-

Caffeine solution (10 mmol·L⁻¹)

-

Confocal laser scanning microscope equipped for line-scanning

Procedure:

-

Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., mouse, rat) using standard enzymatic digestion protocols.

-

Dye Loading: Incubate the isolated myocytes with the Ca²⁺-sensitive dye Fluo-4 AM to allow for visualization of intracellular Ca²⁺ dynamics.

-

Perfusion Setup: Place dye-loaded cells in a perfusion chamber on the stage of the confocal microscope. Superfuse the cells with Tyrode's solution at 37°C.

-

Baseline Recording: Electrically stimulate the cells at 1 Hz. After reaching a steady state, perform a confocal line scan along the longitudinal axis of a myocyte to record baseline Ca²⁺ transients and any spontaneous Ca²⁺ sparks during diastole.

-

Induction of Ca²⁺ Leak: Induce SR Ca²⁺ overload and subsequent leak by perfusing the cells with Tyrode's solution containing 100 µmol·L⁻¹ ouabain for approximately 7 minutes.[6] Record Ca²⁺ sparks and waves.

-

Application of JTV-519: In a parallel group of cells, co-perfuse with ouabain (100 µmol·L⁻¹) and JTV-519 (1 µmol·L⁻¹). Allow for equilibration.

-

Data Acquisition: Record confocal line-scan images to measure the frequency, amplitude, and spatial properties of Ca²⁺ sparks under each condition (baseline, ouabain, ouabain + JTV-519).

-

SR Ca²⁺ Load Assessment: At the end of the recording period, rapidly apply a 10 mmol·L⁻¹ caffeine solution to release the total SR Ca²⁺ content. The amplitude of the resulting Ca²⁺ transient provides an estimate of the SR Ca²⁺ load, which is a critical variable as spark frequency is dependent on it.

-

Data Analysis: Analyze the line-scan images to quantify Ca²⁺ spark frequency (sparks/100 µm/s). Normalize spark frequency to the SR Ca²⁺ load to determine the true effect of JTV-519 on RyR2 open probability.

Experimental Workflow Diagram

Caption: Workflow for assessing JTV-519's effect on Ca²⁺ leak.

References

- 1. K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Cardioprotective Agent K201 Is Natriuretic and Glomerular Filtration Rate Enhancing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. anatoljcardiol.com [anatoljcardiol.com]

- 9. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Screening for the calstabin-ryanodine receptor complex stabilizers JTV-519 and S-107 in doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

JTV-519 Fumarate: A Technical Guide to a Modulator of Intracellular Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTV-519, also known as kleselmonad or K201, is a 1,4-benzothiazepine derivative that has garnered significant interest in the field of cardiovascular research.[1] Structurally related to the calcium channel blocker diltiazem, JTV-519 exhibits a distinct mechanism of action primarily centered on the modulation of intracellular calcium handling, with significant implications for the treatment of cardiac arrhythmias and heart failure.[1] This technical guide provides an in-depth overview of the core physicochemical properties, molecular mechanisms, and experimental methodologies associated with JTV-519 fumarate.

Physicochemical Properties of this compound

JTV-519 is most commonly studied in its fumarate salt form. The fundamental molecular and physical characteristics are summarized below.

| Property | Value | Reference |

| Molecular Weight | 540.67 g/mol | [2][3][4][5] |

| Chemical Formula | C₂₅H₃₂N₂O₂S·C₄H₄O₄ | [2][3][4][5] |

| Alternative Names | K-201, Kleselmonad | [2][4][5][6] |

| Appearance | Solid | [6] |

| Purity | ≥97% (HPLC) | [2][3][4][5] |

| Solubility | Soluble to 100 mM in DMSO | [2][3][4][5] |

| Storage | Store at +4°C | [2][3][4][5] |

Core Mechanism of Action: Dual Regulation of Sarcoplasmic Reticulum Calcium Handling

JTV-519 exerts its primary pharmacological effects by targeting key proteins involved in the regulation of calcium storage and release from the sarcoplasmic reticulum (SR) in cardiomyocytes. Its dual mechanism of action involves the stabilization of the ryanodine receptor 2 (RyR2) and the inhibition of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA).

Ryanodine Receptor 2 (RyR2) Stabilization

The principal and most widely studied effect of JTV-519 is its ability to stabilize the closed conformation of the RyR2 channel.[1][2][3][4] In pathological conditions such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 channels can become "leaky," leading to aberrant diastolic calcium release from the SR.[1] This calcium leak can trigger delayed afterdepolarizations and contribute to cardiac arrhythmias.

JTV-519 is proposed to counteract this by increasing the binding affinity of the stabilizing protein calstabin-2 (FKBP12.6) to the RyR2 complex.[7] This enhanced association helps to prevent the spontaneous opening of the RyR2 channel during diastole, thereby reducing calcium sparks and waves.[1]

SERCA Inhibition

In addition to its effects on RyR2, JTV-519 has been shown to be a Ca²⁺-dependent inhibitor of SERCA.[8] SERCA is responsible for pumping calcium from the cytosol back into the SR, a crucial step for muscle relaxation and maintaining SR calcium load for subsequent contractions. The inhibitory effect of JTV-519 on SERCA is more pronounced at lower, diastolic calcium concentrations.[8] This action may contribute to its cardioprotective effects by preventing SR calcium overload in pathological states.[8]

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the activity of JTV-519.

[³H]Ryanodine Binding Assay

This assay is used to assess the binding of JTV-519 to the RyR2 channel and its effect on channel gating.

-

Preparation of SR Microsomes: Sarcoplasmic reticulum vesicles are isolated from cardiac tissue through differential centrifugation.

-

Binding Reaction:

-

Microsomes are incubated with [³H]ryanodine in a buffer solution typically containing MOPS or HEPES, KCl, and varying concentrations of free Ca²⁺.

-

JTV-519 is added at various concentrations to determine its effect on ryanodine binding.

-

The reaction is incubated at 37°C for a defined period, often 1-2 hours, to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³H]ryanodine.

-

The filters are washed with a cold wash buffer to remove non-specific binding.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Cardiomyocyte Calcium Imaging

This technique allows for the direct visualization and quantification of intracellular calcium dynamics in response to JTV-519.

-

Cardiomyocyte Isolation:

-

Fluorescent Dye Loading:

-

Isolated cardiomyocytes are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM.[11]

-

-

Imaging and Analysis:

-

Cells are placed in a perfusion chamber on the stage of a confocal or epifluorescence microscope.

-

Cardiomyocytes are electrically stimulated to elicit calcium transients.

-

JTV-519 is introduced into the perfusion solution, and changes in calcium transient amplitude, duration, and the frequency of spontaneous calcium sparks and waves are recorded and analyzed.[12]

-

SERCA Activity Assay

This assay measures the rate of ATP hydrolysis by SERCA to determine the inhibitory effect of JTV-519.

-

Enzyme Source: SERCA activity can be measured in isolated SR microsomes or using purified SERCA protein.

-

Coupled Enzyme Assay:

-

A common method is a spectrophotometric assay that couples the production of ADP by SERCA to the oxidation of NADH.[13][14]

-

The assay mixture contains the SR microsomes, ATP, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.

-

The reaction is initiated by the addition of Ca²⁺.

-

The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm, which is proportional to the SERCA ATPase activity.[13]

-

-

Data Analysis: The effect of JTV-519 is determined by measuring the change in the rate of absorbance decrease at various concentrations of the compound.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the effects of JTV-519 on the electrical activity of single cardiomyocytes, including ion channel currents and action potentials.

-

Cell Preparation: Isolated cardiomyocytes are placed in a recording chamber.

-

Patch Pipette: A glass micropipette with a small tip opening is filled with an internal solution that mimics the intracellular environment and is pressed against the cell membrane to form a high-resistance seal.[2][3][4][5][6]

-

Whole-Cell Configuration: The membrane patch is ruptured by gentle suction, allowing for electrical access to the entire cell.[2][3][4][5][6]

-

Voltage-Clamp and Current-Clamp Recordings:

-

In voltage-clamp mode, the membrane potential is held constant, and the currents flowing through various ion channels (e.g., L-type Ca²⁺ channels, K⁺ channels) are measured in the presence and absence of JTV-519.

-

In current-clamp mode, the membrane potential is recorded to assess the effects of JTV-519 on the action potential morphology and the occurrence of arrhythmogenic events like delayed afterdepolarizations.

-

Signaling Pathways and Logical Relationships

The primary therapeutic rationale for JTV-519 is its ability to mitigate the downstream consequences of a dysfunctional RyR2 channel, particularly in the context of excessive beta-adrenergic stimulation, which is often observed in heart failure.

Conclusion

This compound is a promising pharmacological agent with a well-defined dual mechanism of action on the key calcium handling proteins of the sarcoplasmic reticulum. Its ability to stabilize the ryanodine receptor and inhibit SERCA provides a unique therapeutic approach for conditions characterized by aberrant intracellular calcium signaling. The experimental protocols outlined in this guide serve as a foundation for researchers and drug development professionals to further investigate the therapeutic potential of JTV-519 and similar compounds in the context of cardiovascular disease.

References

- 1. JTV-519 - Wikipedia [en.wikipedia.org]

- 2. Whole Cell Patch Clamp Protocol [protocols.io]

- 3. docs.axolbio.com [docs.axolbio.com]

- 4. Patch Clamp Protocol [labome.com]

- 5. personal.utdallas.edu [personal.utdallas.edu]

- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 7. Screening for the calstabin-ryanodine receptor complex stabilizers JTV-519 and S-107 in doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation and Physiological Analysis of Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ATPase activity assays of SERCA reconstitutions [bio-protocol.org]

The JTV-519 Fumarate and Calstabin2 Interaction: A Technical Dissection of the Scientific Controversy

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This technical guide provides an in-depth analysis of the contentious interaction between JTV-519 (fumarate), also known as K201, and calstabin2 (FKBP12.6). It aims to equip researchers and drug development professionals with a comprehensive understanding of the conflicting evidence, the experimental methodologies employed, and the implications for the development of ryanodine receptor 2 (RyR2)-targeted therapeutics.

Executive Summary

JTV-519, a 1,4-benzothiazepine derivative, emerged as a promising agent for treating cardiac arrhythmias and heart failure.[1][2] The initial and widely cited mechanism of action proposed that JTV-519 enhances the binding of calstabin2 to the RyR2 channel, thereby stabilizing its closed state and preventing pathological diastolic calcium leak from the sarcoplasmic reticulum.[1][3] However, this "calstabin2-centric" hypothesis has been challenged by subsequent studies, which suggest that JTV-519's therapeutic effects may be independent of a direct, high-affinity interaction with calstabin2, pointing instead to a direct effect on the RyR2 channel itself.[4][5][6][7] This document scrutinizes the core of this controversy by presenting the conflicting quantitative data, detailing the key experimental protocols, and visualizing the competing mechanistic models.

The Genesis of the Controversy: Two Competing Models

The debate over JTV-519's mechanism of action can be distilled into two opposing, yet not entirely mutually exclusive, hypotheses.

1.1 The Calstabin2-Dependent "RyR2 Stapler" Model: This initial model posits that in pathological states such as heart failure, RyR2 becomes hyperphosphorylated, leading to the dissociation of calstabin2. This dissociation destabilizes the RyR2 channel, resulting in a diastolic Ca2+ leak. JTV-519 was proposed to act as a "stapler," increasing the affinity of calstabin2 for the hyperphosphorylated RyR2, thereby restoring normal channel function.[1][3][8]

1.2 The Calstabin2-Independent Direct RyR2 Modulation Model: In contrast, several later studies failed to demonstrate a direct, high-affinity binding of JTV-519 to calstabin2. These investigations suggest that JTV-519 directly interacts with the RyR2 channel, irrespective of its association with calstabin2, to suppress spontaneous Ca2+ release.[4][5][6][7]

Quantitative Data Presentation: A Comparative Analysis

Table 1: JTV-519 and Calstabin2 Binding Affinity

| Study | Experimental Method | Key Finding on JTV-519-Calstabin2 Interaction |

| Wehrens et al. (2004, 2005) | Co-immunoprecipitation | JTV-519 increases the amount of calstabin2 bound to the RyR2 channel in failing hearts.[9][10] |

| Hunt et al. (2007) | [3H]ryanodine binding, Co-immunoprecipitation in HEK-293 cells | JTV-519 suppresses spontaneous Ca2+ release and inhibits [3H]ryanodine binding to RyR2 irrespective of calstabin2 association.[4][5][6][7] |

| Yano et al. (2003) | [3H]ryanodine binding in failing canine SR | JTV-519 increased the rate of Ca2+ release and [3H]ryanodine binding in failing sarcoplasmic reticulum.[11] |

Table 2: Functional Effects of JTV-519 on RyR2 Function

| Study | Experimental Model | Effect of JTV-519 | Dependence on Calstabin2 |

| Wehrens et al. (2005) | Wild-type and calstabin2-/- mice with myocardial infarction | Improved cardiac function in wild-type mice, but no beneficial effects in calstabin2-/- mice.[9][10] | Dependent |

| Hunt et al. (2007) | Rat ventricular myocytes and HEK-293 cells expressing RyR2 | Abolished spontaneous Ca2+ release in a concentration-dependent manner, even after calstabin2 was dissociated from RyR2 with FK506.[4][5][6][7] | Independent |

| Lehnart et al. (2006) | Cardiomyocytes from calstabin2+/- mice | JTV-519 increased calstabin2 binding to PKA-phosphorylated RyR2 during β-adrenergic stimulation.[12] | Dependent |

| Sedej et al. (2010) | Murine and human non-failing myocardium | Reduced SR Ca2+ leak by stabilizing RyR2 in its closed state during diastole, without altering RyR2 phosphorylation.[13] | Not explicitly determined, but suggests a direct effect on RyR2. |

Detailed Experimental Protocols

The divergence in findings may be partially attributable to differences in experimental systems and methodologies. Below are detailed protocols for key experiments central to this controversy.

Co-immunoprecipitation for Calstabin2-RyR2 Association

-

Objective: To qualitatively or semi-quantitatively assess the amount of calstabin2 associated with the RyR2 channel complex in the presence or absence of JTV-519.

-

Methodology:

-

Tissue Homogenization: Cardiac tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Solubilization: The sarcoplasmic reticulum is solubilized using a mild non-ionic detergent (e.g., CHAPS) to maintain the integrity of the RyR2 macromolecular complex.

-

Immunoprecipitation: An antibody specific to RyR2 is added to the solubilized protein lysate and incubated to form an antibody-RyR2 complex.

-

Immune Complex Capture: Protein A/G-agarose or magnetic beads are added to bind the antibody-RyR2 complex, allowing for its precipitation from the lysate.

-

Washing: The precipitated beads are washed multiple times with buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both RyR2 (to confirm equal immunoprecipitation) and calstabin2 (to assess the amount of associated protein).

-

[3H]Ryanodine Binding Assay

-

Objective: To assess the functional state of the RyR2 channel, as [3H]ryanodine binds preferentially to the open state of the channel.

-

Methodology:

-

Microsome Preparation: Sarcoplasmic reticulum microsomes are isolated from cardiac tissue through differential centrifugation.

-

Binding Reaction: Microsomes are incubated with a low concentration of [3H]ryanodine in a buffer containing varying concentrations of Ca2+ and in the presence or absence of JTV-519.

-

Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate the microsome-bound [3H]ryanodine from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specific binding.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter to quantify the amount of bound [3H]ryanodine.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, rendered in DOT language, provide a visual representation of the competing hypotheses and a key experimental workflow.

Caption: The proposed calstabin2-dependent mechanism of JTV-519 action.

References

- 1. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JTV-519 - Wikipedia [en.wikipedia.org]

- 3. FKBP12.6-mediated stabilization of calcium-release channel (ryanodine receptor) as a novel therapeutic strategy against heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. researchgate.net [researchgate.net]

- 7. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of calstabin2 (FKBP12.6)–ryanodine receptor interactions: Rescue of heart failure by calstabin2 in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

JTV-519 Fumarate: A Deep Dive into its Role in Mitigating Sarcoplasmic Reticulum Ca2+ Leak

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Diastolic calcium (Ca2+) leak from the sarcoplasmic reticulum (SR) via the cardiac ryanodine receptor (RyR2) is a critical contributor to the pathophysiology of heart failure and cardiac arrhythmias. This uncontrolled Ca2+ release can lead to delayed afterdepolarizations, triggered activity, and contractile dysfunction. JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has emerged as a promising therapeutic agent specifically targeting this pathological leak.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying SR Ca2+ leak, the multifaceted role of JTV-519 in its prevention, and the experimental methodologies used to quantify its effects. By stabilizing the RyR2 channel complex, JTV-519 reduces aberrant diastolic Ca2+ release, offering a targeted approach for treating cardiovascular diseases characterized by dysfunctional intracellular Ca2+ handling.[1][3]

The Pathophysiology of Sarcoplasmic Reticulum Ca2+ Leak

In healthy cardiac myocytes, the RyR2 channel is tightly regulated to ensure Ca2+ is released from the SR only in response to an action potential, a process known as Ca2+-induced Ca2+ release (CICR). However, in pathological states such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), the RyR2 channel becomes "leaky," permitting the inappropriate release of Ca2+ during diastole.

Several key molecular events contribute to this defect:

-

Hyperphosphorylation: Chronic stimulation of β-adrenergic receptors leads to the hyperphosphorylation of RyR2 at specific serine residues. Protein Kinase A (PKA) primarily phosphorylates Serine 2808, while Ca2+/calmodulin-dependent protein kinase II (CaMKII) phosphorylates Serine 2814.[4][5][6][7] This phosphorylation increases the open probability of the channel and its sensitivity to cytosolic Ca2+.[7]

-

Calstabin 2 (FKBP12.6) Dissociation: Calstabin 2 is a crucial regulatory protein that binds to each of the four RyR2 subunits, stabilizing the channel in its closed state.[4] PKA-mediated hyperphosphorylation decreases the binding affinity of calstabin 2 for RyR2, causing it to dissociate from the channel complex.[1][4] This dissociation destabilizes the RyR2 channel, further increasing its propensity for diastolic leak.[3][4]

-

Domain Unzipping: Structurally, the RyR2 channel is maintained in a closed state through the interaction between its N-terminal and central domains, a conformation referred to as "domain zipping".[2] Pathological conditions, including certain mutations, can disrupt this interaction, leading to "unzipping" and a destabilized, leak-prone channel.[2]

This diastolic Ca2+ leak generates transient inward currents via the Na+/Ca2+ exchanger, leading to delayed afterdepolarizations (DADs) that can trigger fatal ventricular arrhythmias.[3]

Figure 1. Pathological signaling leading to SR Ca2+ leak.

JTV-519 Fumarate: Mechanism of RyR2 Stabilization

This compound is a derivative of 1,4-benzothiazepine designed to counteract the pathological changes that lead to SR Ca2+ leak.[1][2] Its primary mechanism involves the direct stabilization of the RyR2 channel in its closed conformation during diastole.[2] This action is believed to occur through two potentially complementary pathways:

-

Enhancing Calstabin 2 Binding (FKBP12.6-Dependent): A significant body of evidence suggests that JTV-519 increases the binding affinity of calstabin 2 for the RyR2 channel.[3][4] This effect is particularly crucial under pathological conditions where PKA hyperphosphorylation would normally cause calstabin 2 to dissociate. By "locking" calstabin 2 onto the RyR2 complex, JTV-519 restores the channel's stability and prevents the conformational shifts that lead to diastolic leak.[3][8]

-

Direct Channel Modulation (FKBP12.6-Independent): Several studies have demonstrated that JTV-519 can suppress spontaneous Ca2+ release and reduce RyR2 open probability even in the absence of calstabin 2.[1][9][10] This indicates a direct interaction with the RyR2 channel protein itself.[1] It is proposed that JTV-519 corrects the "domain unzipping" defect, inducing a conformational change that stabilizes the channel's closed state, irrespective of calstabin 2 association.[1][2]

In addition to its primary effect on RyR2, JTV-519 is also known to be a multi-channel blocker, inhibiting various sarcolemmal currents including INa, ICa, and IKr.[1][4] While these actions contribute to its overall anti-arrhythmic profile, its key cardioprotective effects are attributed to the stabilization of RyR2.[4]

Figure 2. Dual mechanisms of JTV-519 in stabilizing RyR2.

Quantitative Data on the Effects of JTV-519

The efficacy of JTV-519 in mitigating SR Ca2+ leak and altering cellular processes has been quantified across various experimental models. The following tables summarize key findings.

Table 1: Effect of JTV-519 on SR Ca2+ Leak Parameters

| Parameter | Model / Condition | Treatment | Result | Reference |

|---|---|---|---|---|

| SR Ca2+ Leak | HL-1 Cardiomyocytes / Hypoxia (1% O₂) | 1 µM JTV-519 | Reduced by 35% (Half-life increased from 256.7s to 396.4s) | [11][12] |

| SR Ca2+ Leak | HL-1 Cardiomyocytes / Control | 1 µM JTV-519 | Reduced by 52% (Half-life increased from 420.5s to 867.8s) | [11][12] |

| Ca2+ Spark Frequency (SparkF) | Murine Cardiomyocytes / Ouabain-induced Ca2+ overload | 1 µM JTV-519 | Significantly decreased (also reduced SR Ca2+ load) | [1][13] |

| Ca2+ Leak at Matched SR [Ca2+] | Murine Cardiomyocytes / Ouabain-induced Ca2+ overload | 1 µM JTV-519 | Significantly reduced , independent of SR Ca2+ load |[1][13] |

Table 2: Effect of JTV-519 on RyR2 Gene Expression

| Condition | Treatment | Change in RyR2 Gene Expression | Reference |

|---|---|---|---|

| HL-1 Cardiomyocytes / Normoxia | 1 µM JTV-519 | Increased by 89% | [11][12] |

| HL-1 Cardiomyocytes / Hypoxia (1% O₂) | 1 µM JTV-519 | No significant effect (Hypoxia itself reduced expression by 52%) |[11] |

Key Experimental Protocols

The investigation of JTV-519's role in SR Ca2+ leak relies on specialized experimental techniques. Below are detailed protocols for essential assays.

Protocol 1: Measurement of SR Ca2+ Leak via Confocal Ca2+ Imaging

This protocol is used to visualize and quantify discrete Ca2+ release events (sparks and waves) in isolated cardiomyocytes.

-

Cardiomyocyte Isolation:

-

Fluorescent Dye Loading:

-

Confocal Microscopy:

-

Data Acquisition:

-

To normalize SR Ca2+ load, cells are field-stimulated at 1 Hz for 60 seconds.[14][15]

-

Immediately after pacing, line-scan images are acquired along the myocyte's long axis at a high temporal resolution (e.g., 400 lines/s) for 20 seconds to record spontaneous diastolic Ca2+ release events.[14][15]

-

The experiment is repeated after perfusing the cells with a solution containing JTV-519 (e.g., 1 µM).

-

-

Data Analysis:

-

Ca2+ sparks are detected and analyzed using specialized software (e.g., SparkMaster).[16]

-

Key parameters for quantifying SR Ca2+ leak include Ca2+ spark frequency (events/100 µm/s) and total signal mass.[14][15] A reduction in these parameters in the presence of JTV-519 indicates inhibition of SR Ca2+ leak.

-

Figure 3. Experimental workflow for SR Ca2+ leak analysis.

Protocol 2: Quantification of Total SR Ca2+ Leak using the Tetracaine Method

This alternative method measures the total, non-quantal SR Ca2+ leak by assessing changes in cytosolic Ca2+ after blocking RyR2.

-

Cell Preparation and SR Loading:

-

Isolated myocytes loaded with a Ca2+ indicator are placed in a perfusion chamber.

-

The SR is loaded to a steady state by pacing the cell (e.g., at 0.5 Hz) in a normal Tyrode's solution containing 2 mmol/L Ca2+.[17]

-

-

Measuring Baseline and Leak-Blocked States:

-

Baseline: After the last stimulus, the perfusate is rapidly switched to a solution containing 0 Na+ and 0 Ca2+. This traps Ca2+ within the cell and allows cytosolic Ca2+ to equilibrate with the SR leak.[17][18] After 30 seconds, a rapid application of 10 mmol/L caffeine is used to release all SR Ca2+, and the resulting fluorescence transient is measured to determine the SR Ca2+ content ([Ca2+]SRT).[17]

-

Leak-Blocked: The protocol is repeated, but the 0 Na+/0 Ca2+ solution now contains 1 mmol/L tetracaine, a potent RyR2 blocker.[17][18] In this state, the diastolic SR Ca2+ leak is inhibited. The steady-state cytosolic [Ca2+]i will drop as the SERCA pump continues to take up Ca2+ without a counteracting leak. The subsequent caffeine-induced transient represents the SR Ca2+ content in the absence of leak.

-

-

Calculation:

-

The difference in steady-state diastolic [Ca2+]i between the baseline and tetracaine conditions reflects the magnitude of the SR Ca2+ leak.[17]

-

The experiment can be performed with and without pre-incubation with JTV-519 to quantify its effect on reducing the total leak.

-

Protocol 3: Co-immunoprecipitation for RyR2-Calstabin 2 Binding

This biochemical assay is used to determine the amount of calstabin 2 associated with the RyR2 complex.

-

Cell Lysis:

-

Cardiomyocytes or heart tissue lysates are prepared from control and JTV-519-treated groups (e.g., after β-adrenergic stimulation with isoproterenol).[3]

-

-

Immunoprecipitation:

-

Western Blotting:

-

The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with an antibody specific for calstabin 2 (FKBP12.6).[3]

-

The intensity of the calstabin 2 band is quantified and normalized to the amount of immunoprecipitated RyR2.

-

-

Interpretation:

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy aimed at the core mechanism of diastolic SR Ca2+ leak. By stabilizing the RyR2 channel, it effectively reduces the arrhythmogenic substrate in conditions like heart failure and inherited channelopathies.[1][3] Quantitative studies confirm its ability to decrease Ca2+ spark frequency and total SR Ca2+ leak, both in models of Ca2+ overload and hypoxia.[1][11][12][13]

The dual mechanism of action—enhancing calstabin 2 binding and directly modulating the RyR2 channel—makes JTV-519 a robust candidate for further development.[4][9][10] While the precise contribution of its FKBP12.6-dependent versus -independent effects remains a subject of investigation, its efficacy across multiple studies is clear.[1][10][19] Future research should focus on elucidating the specific binding site of JTV-519 on the RyR2 protein and further exploring its clinical potential in preventing arrhythmias and the progression of heart failure in human patients.

References

- 1. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JTV-519 - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calmodulin kinase II-mediated sarcoplasmic reticulum Ca2+ leak promotes atrial fibrillation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Calmodulin kinase II, sarcoplasmic reticulum Ca2+ leak, and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]

- 10. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biophysics-reports.org [biophysics-reports.org]

- 15. Assaying sarcoplasmic reticulum Ca2+-leak in mouse atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ahajournals.org [ahajournals.org]

- 18. researchgate.net [researchgate.net]

- 19. portlandpress.com [portlandpress.com]

JTV-519 Fumarate and its Impact on Cardiac Myocyte Excitation-Contraction Coupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JTV-519 fumarate, also known as K201, is a 1,4-benzothiazepine derivative with significant potential in the management of cardiac arrhythmias and heart failure. Its primary mechanism of action revolves around the stabilization of the cardiac ryanodine receptor (RyR2), a critical component of the excitation-contraction (EC) coupling machinery in cardiomyocytes. By modulating RyR2 function, JTV-519 addresses the pathological diastolic calcium leak from the sarcoplasmic reticulum (SR), a key contributor to cardiac dysfunction. This guide provides an in-depth technical overview of the effects of JTV-519 on cardiac myocyte EC coupling, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Stabilization of the Ryanodine Receptor (RyR2)

JTV-519 exerts its cardioprotective effects primarily by stabilizing the closed state of the RyR2 channel.[1] This action is crucial in pathological conditions such as heart failure, where RyR2 channels can become "leaky," leading to an abnormal release of calcium (Ca²⁺) from the SR during diastole. This diastolic Ca²⁺ leak can trigger delayed afterdepolarizations (DADs), contributing to cardiac arrhythmias.[2]

The stabilization of RyR2 by JTV-519 is thought to occur by increasing the binding affinity of the stabilizing protein calstabin 2 (also known as FKBP12.6) to the RyR2 channel complex.[3][4] However, there is also evidence to suggest that JTV-519 can act directly on the RyR2 channel, independent of its interaction with calstabin 2.[3][5][6] This dual mechanism ensures a robust reduction in the open probability of the RyR2 channel during diastole, effectively plugging the diastolic Ca²⁺ leak.[1][4]

Quantitative Effects on Cardiac Myocyte Function

The following tables summarize the quantitative effects of JTV-519 on various parameters of cardiac myocyte function as reported in key studies.

Table 1: Effects of JTV-519 on Sarcoplasmic Reticulum (SR) Ca²⁺ Leak and Gene Expression

| Parameter | Condition | JTV-519 Concentration | Effect | Reference |

| SR Ca²⁺ Leak (Half-life) | Control HL-1 Cardiomyocytes | 1 µM | ▲ 52% increase (reduced leak) | [7] |

| SR Ca²⁺ Leak (Half-life) | Hypoxic HL-1 Cardiomyocytes | 1 µM | ▲ 35% increase (reduced leak) | [7] |

| RyR2 Gene Expression | Control HL-1 Cardiomyocytes | 1 µM | ▲ 89% increase | [7] |

| RyR2 Gene Expression | Hypoxic HL-1 Cardiomyocytes | 1 µM | No significant effect | [7] |

| Ca²⁺ Spark Frequency (SparkF) | Murine Cardiomyocytes (with Ouabain) | 1 µM | ▼ Decreased | [8] |

| SR Ca²⁺ Load | Murine Cardiomyocytes (with Ouabain) | 1 µM | ▼ Decreased | [8] |

Table 2: Electrophysiological Effects of JTV-519 on Pulmonary Vein Cardiomyocytes

| Parameter | JTV-519 Concentration | Effect | Reference |

| Firing Rates | 0.1, 0.3, 1 µM | ▼ Reduced | [2][9] |

| Delayed Afterdepolarization (DAD) Amplitude | 0.1, 0.3, 1 µM | ▼ Decreased | [2] |

| Action Potential Duration | 0.1, 0.3, 1 µM | ▲ Prolonged | [2][9] |

| L-type Ca²⁺ Current (ICa-L) | 0.1, 0.3, 1 µM | ▼ Decreased | [2] |

| Na⁺/Ca²⁺ Exchanger Current (INCX) | 0.1, 0.3, 1 µM | ▼ Decreased | [2] |

| Transient Inward Current (Iti) | 0.1, 0.3, 1 µM | ▼ Decreased | [2] |

| Ca²⁺ Transients | 0.1, 0.3, 1 µM | ▼ Decreased | [2][9] |

| SR Ca²⁺ Content | 1 µM | ▼ Reduced | [2][9] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways involved in EC coupling and how JTV-519 modulates them.

Detailed Experimental Protocols

A comprehensive understanding of the effects of JTV-519 necessitates a review of the experimental methodologies employed in its characterization.

Isolated Cardiomyocyte Preparation

-

Enzymatic Digestion: Ventricular myocytes are typically isolated from animal models (e.g., rats, rabbits) through enzymatic digestion.[10][11] The heart is retrogradely perfused via the aorta on a Langendorff apparatus with a Ca²⁺-free buffer, followed by a solution containing collagenase and hyaluronidase to dissociate the individual cells.[10][11]

-

Cell Culture: For longer-term studies, isolated myocytes can be cultured. For instance, the HL-1 cell line, derived from mouse atrial cardiomyocytes, is often used.[7]

Measurement of Intracellular Ca²⁺ Dynamics

-

Fluorescent Ca²⁺ Indicators: Intracellular Ca²⁺ concentration ([Ca²⁺]i) is commonly measured using fluorescent dyes such as Indo-1 or Fura-2.[9][12] Cells are loaded with the acetoxymethyl (AM) ester form of the dye, which is then cleaved by intracellular esterases, trapping the indicator inside the cell.

-

Confocal Microscopy: To visualize localized Ca²⁺ release events, such as Ca²⁺ sparks and waves, confocal microscopy is employed.[13] This technique provides high spatial and temporal resolution, allowing for the quantification of spark frequency, amplitude, and duration.

-

Experimental Workflow for Ca²⁺ Imaging:

Electrophysiological Recordings

-

Whole-Cell Patch-Clamp: This technique is used to measure ionic currents across the cell membrane.[9] A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch under the pipette is ruptured to allow electrical access to the cell's interior. This allows for the clamping of the membrane potential at a set value and the recording of the resulting currents, such as ICa-L and INCX.

-

Action Potential Recordings: Using the patch-clamp technique in current-clamp mode, the membrane potential can be recorded to measure action potential duration and detect arrhythmogenic events like DADs.

Contractile Function Assessment

-

Video-Based Edge Detection: The contractility of single, intact cardiomyocytes can be assessed by video-based edge detection systems.[12] The change in cell length during contraction and relaxation is tracked and quantified.

-

Skinned Muscle Fiber Preparations: To investigate the direct effect of JTV-519 on the myofilaments, the cell membrane can be chemically permeabilized ("skinned"). This allows for the direct control of the intracellular environment, including the Ca²⁺ concentration, to measure force generation at different Ca²⁺ levels and determine myofilament Ca²⁺ sensitivity.[14]

Multi-channel Blocking Effects

In addition to its primary action on RyR2, JTV-519 also exhibits blocking effects on several other cardiac ion channels, which contribute to its antiarrhythmic properties. These include:

-

Inward rectifying K⁺ current (IK1)[3]

-

Rapidly activating component of the delayed rectified K⁺ current (IKr)[3]

-

Muscarinic acetylcholine receptor-operated K⁺ current (IKAch)[3]

This multi-channel blocking profile, combined with its potent RyR2 stabilizing effect, makes JTV-519 a compound with a complex and potentially highly effective antiarrhythmic profile.

Conclusion and Future Directions

This compound represents a targeted therapeutic approach for cardiac diseases characterized by abnormal Ca²⁺ handling. Its ability to stabilize RyR2 and reduce diastolic Ca²⁺ leak addresses a fundamental mechanism of arrhythmogenesis and contractile dysfunction in heart failure. The quantitative data and experimental evidence accumulated to date strongly support its potential as a cardioprotective agent. Future research should continue to elucidate the precise molecular interactions between JTV-519 and the RyR2 complex and further explore its efficacy and safety in clinical settings for various cardiovascular diseases. The development of analogs with potentially improved specificity and side-effect profiles also remains a promising avenue for drug development professionals.

References

- 1. JTV-519 - Wikipedia [en.wikipedia.org]

- 2. Effect of K201, a novel antiarrhythmic drug on calcium handling and arrhythmogenic activity of pulmonary vein cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. portlandpress.com [portlandpress.com]

- 6. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of K201, a novel antiarrhythmic drug on calcium handling and arrhythmogenic activity of pulmonary vein cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measuring Single Cardiac Myocyte Contractile Force via Moving a Magnetic Bead - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental models of cardiac physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Ex vivo Methods for Measuring Cardiac Muscle Mechanical Properties [frontiersin.org]

- 13. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro Experimental Assessment of Cardiac Function | Thoracic Key [thoracickey.com]

Unlocking Cardioproprotection: A Technical Guide to JTV-519 Fumarate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core cardioprotective properties of JTV-519 fumarate (also known as K201), a novel 1,4-benzothiazepine derivative. JTV-519 has demonstrated significant potential in mitigating cardiac dysfunction, particularly in the context of heart failure and arrhythmias. This document provides a comprehensive overview of its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Stabilizing the Ryanodine Receptor

The primary cardioprotective effect of JTV-519 stems from its ability to stabilize the cardiac ryanodine receptor (RyR2) in its closed state.[1][2] RyR2 is a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes. In pathological conditions such as heart failure, RyR2 can become "leaky," leading to an abnormal diastolic efflux of calcium from the SR.[3] This calcium leak can trigger delayed afterdepolarizations, leading to cardiac arrhythmias, and can also contribute to contractile dysfunction.[1][4]

JTV-519 is believed to exert its stabilizing effect by increasing the binding affinity of calstabin-2 (FKBP12.6) to RyR2.[2][5] Calstabin-2 is a regulatory protein that naturally stabilizes the closed conformation of the RyR2 channel.[2] However, there is also evidence to suggest that JTV-519 can directly act on the RyR2 channel, independent of its interaction with calstabin-2, to prevent conformational changes that lead to calcium leakage.[1] By preventing this diastolic calcium leak, JTV-519 helps to maintain proper intracellular calcium homeostasis, thereby preventing arrhythmias and improving overall cardiac function.[1][4]

Beyond its primary action on RyR2, JTV-519 has been shown to be a multi-channel blocker, affecting various other ion channels in cardiomyocytes, which contributes to its antiarrhythmic properties.[5][6]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound from various preclinical studies.

Table 1: Effects of JTV-519 on Ryanodine Receptor (RyR2) and SERCA

| Parameter | Species | Preparation | JTV-519 Concentration | Effect | Citation |

| RyR2 | |||||

| EC50 for Ca2+ activation of [3H]ryanodine binding | Not Specified | Not Specified | Not Specified | Increased from 180 ± 16 nM to 260 ± 2 nM | [1] |

| SERCA | |||||

| IC50 for SERCA-dependent ATPase activity | Cardiac Muscle | Microsomes | at 200 µM Ca2+ | 130 µM | [5] |

| IC50 for SERCA-dependent ATPase activity | Cardiac Muscle | Microsomes | at 2 µM Ca2+ | 19 µM | [5] |

| IC50 for SERCA-dependent ATPase activity | Cardiac Muscle | Microsomes | at 0.25 µM Ca2+ | 9 µM | [5] |

Table 2: Effects of JTV-519 on Cardiac Ion Channels

| Ion Channel Current | Species | JTV-519 Concentration | % Inhibition | Citation |

| L-type Ca2+ current (ICa) | Rat | 1.0 µM | 22.0 ± 3.3% | [7] |

| L-type Ca2+ current (ICa) | Rat | 3.0 µM | 59.6 ± 1.4% | [7] |

| Sodium Current (INa) | Not Specified | Not Specified | Blocks in a voltage- and frequency-dependent manner | [5] |

| Inward Rectifying K+ Current (IK1) | Not Specified | Not Specified | Blocked | [5] |

| Rapidly Activating Delayed Rectifier K+ Current (IKr) | Not Specified | Not Specified | Blocked | [5] |

| Muscarinic Acetylcholine Receptor-Operated K+ Current (IKACh) | Not Specified | Not Specified | Blocked | [5] |

Table 3: Effects of JTV-519 on Cardiac Function

| Parameter | Animal Model | JTV-519 Treatment | Outcome | Citation |

| Left Ventricular Developed Pressure (% recovery after ischemia/reperfusion) | Isolated Rat Heart | 0.3 - 3.0 µM | Improved in a concentration-dependent manner | [7] |

| Postischemic Reperfusion Intracellular Ca2+ (% change from baseline) | Isolated Rat Heart | 0.3 µM | Reduced increase from 42.7 ± 3.2% to 18.4 ± 9.1% | [7] |

| Diastolic Ca2+ Events | Rat Ventricular Cardiomyocytes | 1.0 µmol/L | Significantly reduced magnitude | [8] |

| Diastolic Contractile Events (% RCL) | Rat Ventricular Cardiomyocytes | 1.0 µmol/L | Reduced from 4.90 ± 0.73 to 0.77 ± 0.33 | [8] |

| Ca2+ Spark Frequency | Murine Cardiomyocytes | 1 µmol·L−1 | Significantly reduced | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of JTV-519's cardioprotective properties.

Isolation of Adult Ventricular Cardiomyocytes

This protocol is adapted from established methods for isolating viable cardiomyocytes for in vitro studies.

Materials:

-

Langendorff perfusion system

-

Collagenase (Type II)

-

Protease (Type XIV)

-

Calcium-free Tyrode's solution (in mM: 137 NaCl, 5.4 KCl, 1.2 MgCl2, 1.2 NaH2PO4, 10 glucose, 20 HEPES; pH 7.3)

-

Enzyme solution (Calcium-free Tyrode's with 0.5 mg/ml collagenase and 0.06 mg/ml protease)

-

HEPES-buffered external solution (in mM: 137 NaCl, 5.4 KCl, 1 CaCl2, 1.2 MgCl2, 1.2 NaH2PO4, 20 glucose, 20 HEPES; pH 7.4)

Procedure:

-

Anesthetize the animal (e.g., rat) and quickly excise the heart.

-

Mount the heart on the Langendorff apparatus and perfuse with oxygenated, 37°C calcium-free Tyrode's solution for 5 minutes to wash out the blood.

-

Switch the perfusion to the enzyme solution and digest for approximately 15 minutes.

-

Remove the heart from the apparatus, mince the ventricular tissue into small pieces in the external solution.

-

Gently triturate the tissue with a pipette to release individual cardiomyocytes.

-

Filter the cell suspension to remove undigested tissue.

-

Allow the myocytes to settle by gravity and resuspend in fresh external solution.

-

Gradually reintroduce calcium to the myocytes to avoid calcium paradox.

Induction of Tachycardia-Induced Heart Failure

This protocol describes a common in vivo model for studying heart failure.

Materials:

-

Pacemaker

-

Fluoroscopy or echocardiography equipment

-

Sterile surgical instruments

Procedure:

-

Under general anesthesia and sterile conditions, implant a pacemaker lead into the right ventricle or right atrium of the experimental animal (e.g., dog or pig).

-

Connect the lead to a pacemaker generator implanted subcutaneously.

-

After a recovery period, program the pacemaker to pace the heart at a high rate (e.g., 220-240 beats per minute) continuously for several weeks (typically 3-4 weeks).

-

Monitor the development of heart failure using echocardiography to assess parameters such as ejection fraction, left ventricular dimensions, and fractional shortening.

-

Once heart failure is established, the animal model can be used to test the effects of therapeutic interventions like JTV-519.

Measurement of Calcium Sparks

This protocol outlines the use of confocal microscopy and a fluorescent calcium indicator to visualize subcellular calcium release events.

Materials:

-

Isolated cardiomyocytes

-

Fluo-4 AM (calcium indicator)

-

Pluronic F-127

-

Confocal microscope with line-scanning capabilities

-

Image analysis software

Procedure:

-

Load the isolated cardiomyocytes with Fluo-4 AM by incubating them in a solution containing the dye and Pluronic F-127 for a specified time.

-

Wash the cells to remove excess dye.

-

Place the coverslip with the loaded cells on the stage of the confocal microscope.

-

Use the line-scan mode to acquire images along a single line within a cardiomyocyte at a high temporal resolution.

-

Excite the Fluo-4 at 488 nm and collect the emission fluorescence above 505 nm.

-

Record spontaneous calcium sparks in resting cardiomyocytes or under conditions of cellular stress.

-

Analyze the recorded images to determine the frequency, amplitude, and spatial and temporal properties of the calcium sparks.

Patch-Clamp Electrophysiology

This protocol is a standard technique for studying the effects of JTV-519 on various cardiac ion channels.

Materials:

-

Isolated cardiomyocytes

-

Patch-clamp amplifier and data acquisition system

-

Micropipette puller and polisher

-

Borosilicate glass capillaries

-

Internal (pipette) and external (bath) solutions specific for the ion channel of interest

Procedure:

-

Pull and fire-polish glass micropipettes to have a resistance of 2-5 MΩ when filled with the internal solution.

-

Place the isolated cardiomyocytes in a recording chamber on the stage of an inverted microscope.

-

Using a micromanipulator, carefully approach a myocyte with the micropipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

Apply a series of voltage-clamp protocols to elicit and record the specific ion channel currents of interest (e.g., ICa, IKr, INa).

-

Perfuse the cell with the external solution containing different concentrations of JTV-519 to determine its effects on the channel's current amplitude and kinetics.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways influenced by JTV-519 and a typical experimental workflow for its investigation.

Caption: JTV-519 signaling pathway in cardiomyocytes.

Caption: Experimental workflow for investigating JTV-519.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]

- 5. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The cardioprotective effects of a new 1,4-benzothiazepine derivative, JTV519, on ischemia/reperfusion-induced Ca2+ overload in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

JTV-519 Fumarate: A Deep Dive into its Attenuation of Store Overload-Induced Ca2+ Release

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pharmacological impact of JTV-519 fumarate (also known as K201) on store overload-induced Ca2+ release (SOICR), a critical mechanism implicated in cardiac arrhythmias and heart failure. JTV-519, a 1,4-benzothiazepine derivative, has emerged as a promising cardioprotective agent due to its ability to stabilize ryanodine receptors (RyR2) and mitigate aberrant Ca2+ leakage from the sarcoplasmic reticulum (SR).[1][2][3] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways associated with JTV-519's action on SOICR.

Quantitative Impact of JTV-519 on a Molecular Level

JTV-519 exhibits a concentration-dependent inhibitory effect on SOICR and related molecular components. The following tables summarize the key quantitative findings from various studies, offering a clear comparison of its potency and effects across different experimental models.

Table 1: Inhibitory Potency of JTV-519 on SOICR

| Parameter | Cell Type | Method of SOICR Induction | IC50 Value | Reference |

| Inhibition of SOICR | Rat Ventricular Myocytes | Elevated External Ca2+ (6 mM) | ~3 µM | [4] |

Table 2: Dose-Dependent Effects of JTV-519 on RyR2 and SERCA

| Target | Experimental System | Parameter Measured | JTV-519 Concentration | Observed Effect | Reference |

| SERCA (Cardiac Muscle) | Isolated SR Microsomes | ATPase Activity | 9 µM | IC50 at 0.25 µM Ca2+ | [5] |

| SERCA (Cardiac Muscle) | Isolated SR Microsomes | ATPase Activity | 19 µM | IC50 at 2 µM Ca2+ | [5] |

| SERCA (Cardiac Muscle) | Isolated SR Microsomes | ATPase Activity | 130 µM | IC50 at 200 µM Ca2+ | [5] |

| RyR1 (Skeletal Muscle) | Isolated SR Microsomes | Ca2+ Release | ≥5 µM | Increased RyR1-mediated Ca2+ release | [5] |

| RyR2 (Cardiac Muscle) | Reconstituted Bilayers | Open Probability (Po) | ≥5 µM | Increased Po under systolic Ca2+ conditions (~5 µM) | [5] |

| RyR2 (Cardiac Muscle) | Reconstituted Bilayers | Open Probability (Po) | Not specified | No effect under diastolic Ca2+ conditions (~100 nM) | [5] |

| RyR2 (Failing Heart) | Isolated SR | [3H]ryanodine Binding | Not specified | Increased binding | [6] |

| RyR2 (Failing Heart) | Isolated SR | Rate of Ca2+ Release | Not specified | Increased rate | [6] |

Deciphering the Mechanism: Experimental Approaches

The investigation of JTV-519's effect on SOICR involves a variety of sophisticated experimental protocols. These methodologies are crucial for understanding its mechanism of action and therapeutic potential.

Induction and Measurement of SOICR in Isolated Cardiomyocytes

A common method to study SOICR involves the isolation of ventricular myocytes from animal models, such as rats.[4]

Experimental Protocol:

-

Cell Isolation: Ventricular myocytes are enzymatically dissociated from the heart.

-

Fluorescent Dye Loading: The isolated cells are loaded with a Ca2+-sensitive fluorescent indicator, such as fluo-4-AM or fura-2-AM.[4][7]

-

Induction of SOICR: SOICR is induced by increasing the extracellular Ca2+ concentration ([Ca2+]o), for instance, to 6 mM.[4] This leads to Ca2+ overload in the sarcoplasmic reticulum. Alternatively, treatment with agents like ouabain can be used to induce intracellular Ca2+ overload.[8]

-

Drug Application: JTV-519 is applied at various concentrations to the cells.

-

Ca2+ Imaging: Spontaneous Ca2+ release events, such as Ca2+ waves and sparks, are monitored using single-cell Ca2+ imaging techniques (e.g., confocal microscopy).[4][8]

-

Data Analysis: The frequency and amplitude of Ca2+ release events are quantified and analyzed to determine the effect of JTV-519. The total Ca2+ release can be calculated by integrating the oscillation peaks.[4]

Investigating JTV-519's Effect on RyR2 in a Reconstituted System

To dissect the direct interaction of JTV-519 with the RyR2 channel, researchers utilize artificial lipid bilayer systems.

Experimental Protocol:

-

SR Vesicle Isolation: Sarcoplasmic reticulum vesicles containing RyR2 are isolated from cardiac tissue.[9]

-

Bilayer Formation: An artificial lipid bilayer is formed, separating two chambers (cis and trans, representing the cytoplasmic and luminal sides, respectively).[9]

-

Vesicle Fusion: The SR vesicles are fused into the lipid bilayer, incorporating the RyR2 channels.

-

Channel Activity Recording: The activity of single RyR2 channels is recorded under voltage-clamp conditions.

-

Modulator Application: JTV-519 and varying concentrations of Ca2+ are added to the cis and/or trans chambers to assess their impact on channel gating (open probability).[5]

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Signaling pathway of store overload-induced Ca2+ release (SOICR) and the inhibitory action of JTV-519.

Caption: Experimental workflow for assessing the impact of JTV-519 on SOICR in isolated cardiomyocytes.

Concluding Remarks

This compound demonstrates a clear, concentration-dependent inhibitory effect on store overload-induced Ca2+ release.[4] Its primary mechanism of action involves the stabilization of the RyR2 channel in its closed state, thereby reducing diastolic Ca2+ leak from the sarcoplasmic reticulum.[1][2] Notably, some evidence suggests this action may be independent of the FKBP12.6 protein, a known RyR2 modulator.[10][11] The methodologies outlined in this guide provide a robust framework for the continued investigation of JTV-519 and similar compounds. For drug development professionals, the quantitative data presented underscores the therapeutic potential of targeting SOICR for the management of cardiac arrhythmias and heart failure. Further research is warranted to fully elucidate the clinical efficacy and safety profile of JTV-519.

References

- 1. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JTV-519 - Wikipedia [en.wikipedia.org]

- 3. New Cardioprotective Agent K201 Is Natriuretic and Glomerular Filtration Rate Enhancing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]

- 5. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ca2+ Stores Regulate Ryanodine Receptor Ca2+ Release Channels via Luminal and Cytosolic Ca2+ Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

JTV-519 Fumarate In Vivo Studies in Heart Failure Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTV-519, also known as K201, is a 1,4-benzothiazepine derivative that has garnered significant interest as a potential therapeutic agent for heart failure. Its principal mechanism of action is the stabilization of the ryanodine receptor 2 (RyR2), a crucial intracellular calcium (Ca2+) release channel located on the sarcoplasmic reticulum of cardiomyocytes. In the pathophysiology of heart failure, RyR2 channels can become "leaky," resulting in an abnormal diastolic efflux of Ca2+ from the sarcoplasmic reticulum. This Ca2+ leak contributes to cellular Ca2+ overload, impaired cardiac contractility, and an increased propensity for arrhythmias. JTV-519 mitigates this pathology by enhancing the binding of the stabilizing protein calstabin2 (also known as FKBP12.6) to the RyR2 channel, which helps to maintain its closed state during diastole, thereby reducing the detrimental Ca2+ leak.

These application notes provide a comprehensive overview of in vivo studies investigating JTV-519 fumarate in two well-established and clinically relevant animal models of heart failure: the mouse model of myocardial infarction (MI) and the canine model of pacing-induced heart failure.

Data Presentation

The following tables summarize the key quantitative findings from in vivo studies of JTV-519 in these heart failure models, offering a clear comparison of its therapeutic effects.

Table 1: Effects of JTV-519 on Cardiac Function in a Mouse Model of Myocardial Infarction (MI)

| Parameter | Sham Operation | MI + Placebo | MI + JTV-519 |

| Ejection Fraction (%) | Not Reported | 31.1 ± 3.1 | 45.8 ± 5.1* |

*Statistically significant improvement compared to the MI + Placebo group (P < 0.05).[1]

Table 2: Acute Hemodynamic Effects of JTV-519 in a Canine Model of Pacing-Induced Heart Failure

| Parameter | Change from Pre-treatment Baseline in Heart Failure |

| Peak Rate of Left Ventricular Pressure Rise (+dP/dt) | ▲ 19% |

| Left Ventricular End-Diastolic Pressure (LVEDP) | ▼ 11% |

| Time Constant of Left Ventricular Pressure Decay (Tau) | ▼ 12% |

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate the replication and extension of these studies.

Mouse Model of Myocardial Infarction

This model is instrumental for evaluating the efficacy of JTV-519 in the context of heart failure developing after ischemic injury.

1.1. Induction of Myocardial Infarction

-

Animal Model: Wild-type mice are commonly used.

-

Anesthesia: Anesthetize the mice with a suitable inhalant anesthetic, such as isoflurane.

-

Surgical Procedure:

-

Perform a left lateral thoracotomy to expose the heart.

-

Permanently ligate the left anterior descending (LAD) coronary artery using a fine suture.

-

Visual confirmation of successful ligation is the immediate paling of the anterior ventricular wall.

-

Close the thoracic cavity in layers.

-

Administer appropriate post-operative analgesics and monitor the animal's recovery.

-

-

Sham Control: Sham-operated animals undergo the identical surgical procedure, with the exception of the LAD ligation.

1.2. JTV-519 Administration

-

Delivery Method: Continuous subcutaneous infusion via implanted osmotic mini-pumps is a standard method for long-term administration.

-

Dosage: A typical dosage is 0.5 mg/kg per hour.[2]

-

Treatment Duration: Treatment is generally initiated following the MI procedure and continued for a period of 28 days to assess effects on cardiac remodeling and function.[2]

1.3. Assessment of Cardiac Function

-

Technique: Transthoracic echocardiography is the preferred non-invasive method for serial assessment of cardiac function.

-

Key Parameters:

-

Left Ventricular Ejection Fraction (LVEF)

-

Left Ventricular Fractional Shortening (LVFS)

-

Left Ventricular Internal Dimensions at end-diastole and end-systole (LVIDd, LVIDs)

-

-

Procedure:

-

Lightly anesthetize the mice.

-

Utilize a high-resolution ultrasound system equipped with a high-frequency linear array transducer.

-

Acquire M-mode and two-dimensional images from the parasternal short-axis view at the level of the papillary muscles.

-

Calculate the desired cardiac parameters from the recorded images.

-

Canine Model of Pacing-Induced Heart Failure

This large animal model recapitulates many features of non-ischemic, dilated cardiomyopathy and is valuable for assessing the hemodynamic effects of novel therapeutic agents.

2.1. Induction of Heart Failure

-

Animal Model: Beagle or mongrel dogs are typically used.

-

Surgical Procedure:

-

Under general anesthesia and sterile conditions, implant a cardiac pacemaker.

-

A pacing lead is typically inserted transvenously and positioned in the apex of the right ventricle.